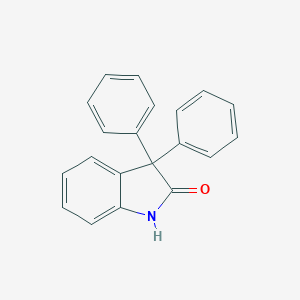
3,3-Diphenyloxindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diphenyloxindole is a heterocyclic compound that has gained significant attention in recent years due to its diverse range of applications in scientific research. It is a nitrogen-containing compound that consists of a five-membered ring and a ketone group. This compound is widely used in pharmaceutical research due to its unique properties and potential therapeutic benefits.
作用機序
The mechanism of action of 3,3-Diphenyloxindole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been shown to activate certain signaling pathways that are involved in cellular differentiation and proliferation.
生化学的および生理学的効果
Studies have shown that 3,3-Diphenyloxindole has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 3,3-Diphenyloxindole in lab experiments is its versatility. It can be easily synthesized and modified to suit specific research needs. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving 3,3-Diphenyloxindole. One area of research is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the development of new applications for this compound, such as in the field of OLEDs. Additionally, more research is needed to fully understand the mechanism of action of 3,3-Diphenyloxindole and its potential therapeutic benefits.
合成法
There are several methods available for the synthesis of 3,3-Diphenyloxindole. One of the most commonly used methods is the Pictet-Spengler reaction. In this method, an aldehyde and an amine react to form an imine intermediate, which is then cyclized to form the oxindole ring. Another method is the Friedel-Crafts reaction, which involves the reaction of an aromatic compound with an acid chloride in the presence of a Lewis acid catalyst.
科学的研究の応用
3,3-Diphenyloxindole has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a photoreceptor in organic light-emitting diodes (OLEDs).
特性
CAS番号 |
1922-79-8 |
|---|---|
製品名 |
3,3-Diphenyloxindole |
分子式 |
C20H15NO |
分子量 |
285.3 g/mol |
IUPAC名 |
3,3-diphenyl-1H-indol-2-one |
InChI |
InChI=1S/C20H15NO/c22-19-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18(17)21-19/h1-14H,(H,21,22) |
InChIキー |
KLAWNELUVVBFGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)
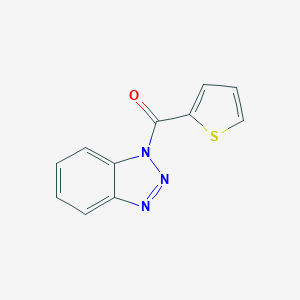
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)
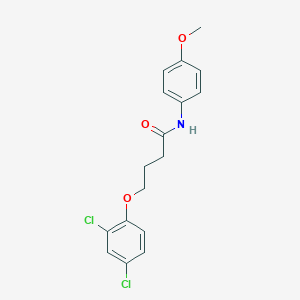
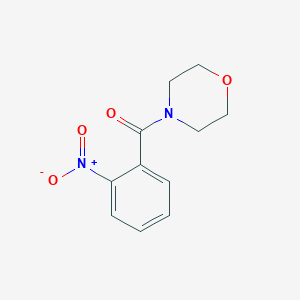
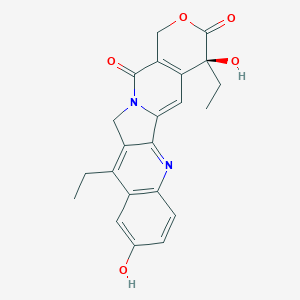
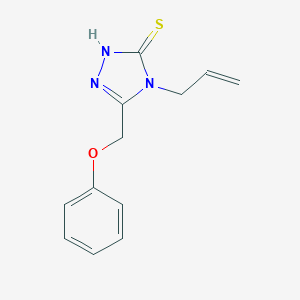

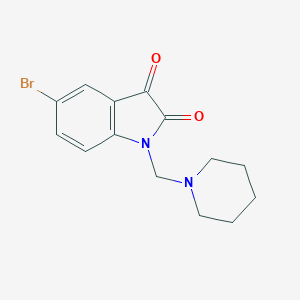
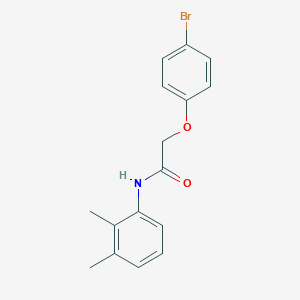
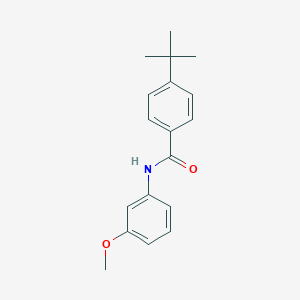

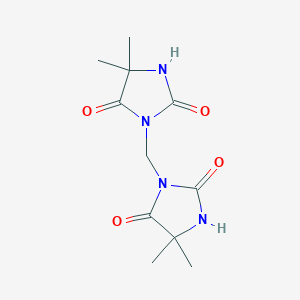
![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)